2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide

Catalog No.
S7831289
CAS No.
M.F
C17H21BrN2O2S
M. Wt
397.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-...

Product Name

2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide

Molecular Formula

C17H21BrN2O2S

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C17H21BrN2O2S/c1-4-22-15-8-6-5-7-14(15)19-17(21)12(2)20(3)11-13-9-10-16(18)23-13/h5-10,12H,4,11H2,1-3H3,(H,19,21)

InChI Key

RDRNGFLHIAOCKX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N(C)CC2=CC=C(S2)Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)N(C)CC2=CC=C(S2)Br
BMTMP is a synthetic compound developed in organic chemistry labs and used primarily for scientific research purposes. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group bonded to nitrogen. BMTMP is a white to off-white crystalline powder that has a molecular formula of C18H22BrNO2S2 and a molecular weight of 464.41 g/mol.
The physical and chemical properties of BMTMP have been well-documented in the literature. BMTMP is a highly hydrophobic compound with low solubility in water and high solubility in organic solvents such as chloroform and dimethylformamide. It has a melting point range of 117-120°C and a boiling point of 545.17°C at 760 mmHg. BMTMP is stable in air and is fairly resistant to oxidation and reduction reactions.
BMTMP can be synthesized using a variety of methods, including reductive amination, N-alkylation, and amide coupling reactions. One common method for synthesizing BMTMP is by the reaction of 2-[(5-bromothiophen-2-yl)methylamino]-N-(2-ethoxyphenyl)propanamide with methyl iodide in the presence of a reducing agent such as sodium cyanoborohydride. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectroscopy, and X-ray crystallography.
Several analytical methods have been used to identify and quantify BMTMP in various matrices, including liquid chromatography with mass spectrometry (LC-MS), gas chromatography with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). These techniques have been used to determine the purity, stability, and degradation products of BMTMP in various conditions.
BMTMP has been shown to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. It has also been found to act as an inhibitor of several enzymes, including acetylcholinesterase, monoamine oxidase, and butyrylcholinesterase. In addition, BMTMP has been shown to have potent analgesic effects in various animal models.
BMTMP is generally considered to be safe for use in scientific experiments, with no significant acute or chronic toxicity observed in animal studies. However, long-term studies are needed to determine the potential side effects of BMTMP in humans.
BMTMP has a wide range of applications in scientific experiments, particularly in the fields of medicinal chemistry, pharmacology, and neuroscience. Its antibacterial and antifungal activities make it useful for studying infectious diseases, while its inhibitory effects on enzymes make it valuable in drug discovery efforts. Additionally, BMTMP's analgesic effects make it an attractive target for pain management research.
Research on BMTMP is still ongoing, with several recent studies focused on its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Other studies have investigated its potential use as a diagnostic tool for certain infections and as a drug delivery system.
The potential implications of BMTMP in various fields of research and industry are vast. In medicine, it may be used to develop new therapies for infectious diseases, pain management, and neurodegenerative disorders. In addition, the compound may have applications in the development of new diagnostic tools and drug delivery systems. In the chemical industry, BMTMP may be used as a starting material for the synthesis of other compounds with potential therapeutic or industrial applications.
One of the key limitations of BMTMP is its low solubility in water, which may limit its effectiveness in certain settings. Additionally, more research is needed to determine its long-term safety profile in humans and to further explore its potential therapeutic applications. Furthermore, future studies should aim to optimize the synthesis of BMTMP and develop new analytical methods for its detection and quantification.
Possible future directions for research on BMTMP include: (i) exploring its use in combination with other drugs to enhance therapeutic efficacy, (ii) developing new formulations to improve its solubility and bioavailability, (iii) investigating its utility in imaging and targeting specific diseases, (iv) further clarification of its pharmacological mechanisms, (v) establishing optimal dosages for use in human trials, (vi) expanding research on its potential toxicity, (vii) application in agriculture, (viii) industrial use as a raw material for high-tech electronic materials.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

396.05071 g/mol

Monoisotopic Mass

396.05071 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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